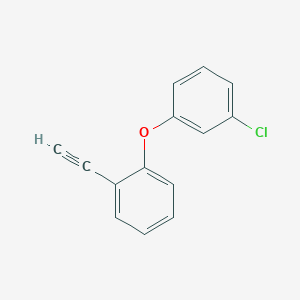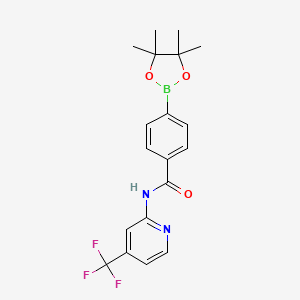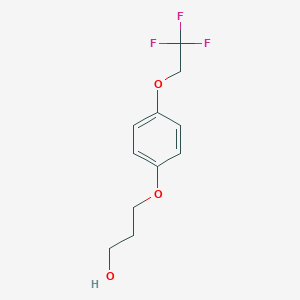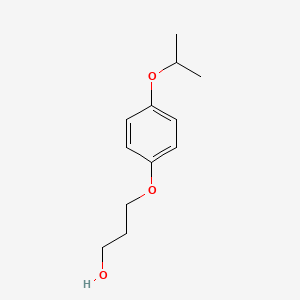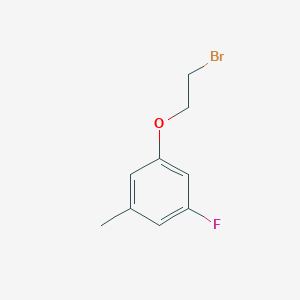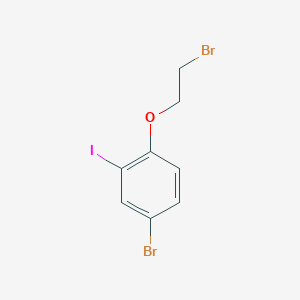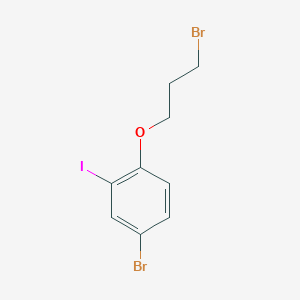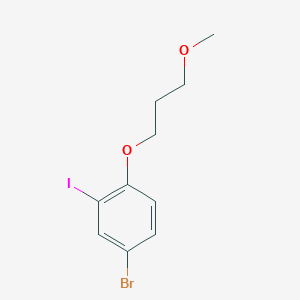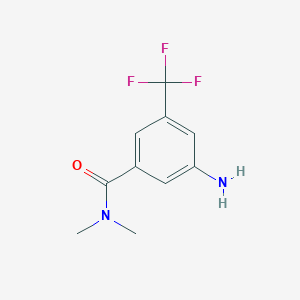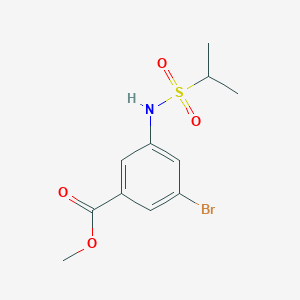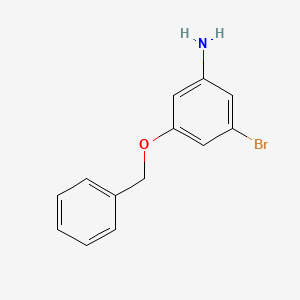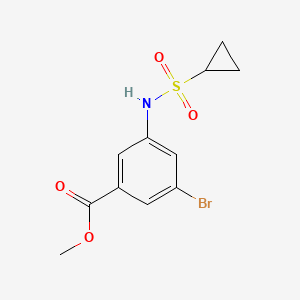
Methyl 3-bromo-5-(cyclopropanesulfonamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-5-(cyclopropanesulfonamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a cyclopropanesulfonamido group at the fifth position on the benzoate ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-(cyclopropanesulfonamido)benzoate typically involves a multi-step process:
Bromination: The starting material, methyl benzoate, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the third position.
Sulfonamidation: The brominated intermediate is then reacted with cyclopropanesulfonamide in the presence of a base such as triethylamine to form the desired sulfonamido group at the fifth position.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives such as carboxylic acids.
Reduction Products: Reduced forms such as alcohols or amines.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学研究应用
Methyl 3-bromo-5-(cyclopropanesulfonamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Material Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and agrochemicals.
作用机制
The mechanism of action of Methyl 3-bromo-5-(cyclopropanesulfonamido)benzoate involves its interaction with specific molecular targets. The cyclopropanesulfonamido group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate enzymatic activity or inhibit protein-protein interactions, leading to the desired biological effects.
相似化合物的比较
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
- Methyl 3-bromo-5-fluorobenzoate
- Methyl 3-bromo-5-methoxybenzoate
Comparison:
- Structural Differences: The primary difference lies in the substituents at the fifth position on the benzoate ring. While Methyl 3-bromo-5-(cyclopropanesulfonamido)benzoate has a cyclopropanesulfonamido group, the similar compounds have trifluoromethyl, fluorine, or methoxy groups.
- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of these compounds. For example, the trifluoromethyl group is highly electron-withdrawing, making the compound more reactive in nucleophilic substitution reactions.
- Applications: Each compound has unique applications based on its structural features. This compound is particularly valuable in medicinal chemistry due to its potential biological activity, while others may be more suited for material science or industrial applications.
属性
IUPAC Name |
methyl 3-bromo-5-(cyclopropylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S/c1-17-11(14)7-4-8(12)6-9(5-7)13-18(15,16)10-2-3-10/h4-6,10,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGMTQHDMFNENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
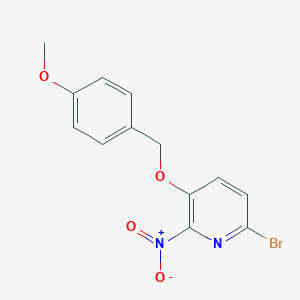
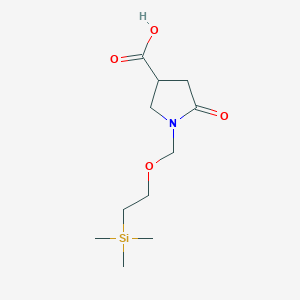
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid](/img/structure/B8168539.png)
